molecular formula C6H3F2NO4S B2905713 5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid CAS No. 2248284-77-5

5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid

Cat. No.: B2905713
CAS No.: 2248284-77-5
M. Wt: 223.15
InChI Key: BRSQHIDVGBDBFY-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a difluoromethyl group, a nitro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto a thiophene ring. One common method is the difluoromethylation of a thiophene precursor using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as nickel or palladium to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-4-nitrothiophene-2-carboxylic acid is unique due to the presence of both the difluoromethyl and nitro groups on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(difluoromethyl)-4-nitrothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO4S/c7-5(8)4-2(9(12)13)1-3(14-4)6(10)11/h1,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSQHIDVGBDBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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